molecular formula C15H12N4O3 B3073234 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017416-33-9

1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3073234
CAS No.: 1017416-33-9
M. Wt: 296.28 g/mol
InChI Key: JCZLFKYQOJBJIU-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting 4-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Synthesis of Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting 4-pyridylacetylene with propargyl bromide in the presence of a base such as potassium carbonate.

    Cycloaddition Reaction: The azide and alkyne intermediates are then subjected to the Huisgen cycloaddition reaction, typically catalyzed by copper(I) iodide, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group, depending on the oxidizing agent used.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole or a fully saturated triazoline, depending on the reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

    Coupling Reactions: Common catalysts include palladium complexes and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl or 4-formylphenyl derivatives, while coupling reactions may yield biaryl or vinyl derivatives with various substituents.

Scientific Research Applications

1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science:

    Organic Synthesis: This compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the exploration of novel chemical reactivity.

    Biological Research: The compound’s ability to modulate biological pathways and interact with specific proteins makes it a useful tool for studying cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. In biological research, the compound may interact with proteins involved in various cellular processes, such as DNA replication, transcription, and translation, thereby modulating their activity and affecting cellular function.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyridinyl group, which may result in different chemical reactivity and biological activity.

    1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group, which may affect its solubility and ability to form coordination complexes.

    1-(4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may influence its hydrogen bonding interactions and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the methoxyphenyl and pyridinyl groups, along with the triazole ring and carboxylic acid group, allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-22-12-4-2-11(3-5-12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLFKYQOJBJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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